molecular formula C22H28N2O6 B1662953 Mmp inhibitor V CAS No. 223472-31-9

Mmp inhibitor V

Cat. No.: B1662953
CAS No.: 223472-31-9
M. Wt: 416.5 g/mol
InChI Key: HDWWQELUBWGQGA-WMZOPIPTSA-N
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Mechanism of Action

Target of Action

MMP Inhibitor V is a broad-spectrum inhibitor that primarily targets several Matrix Metalloproteinases (MMPs), including MMP-2, -3, -8, -9, -12, and -13 . MMPs are a family of zinc-dependent extracellular matrix (ECM) remodeling endopeptidases . They play crucial roles in various biological processes such as cell transformation, carcinogenesis, embryonic development, angiogenesis, cell repair, and tissue remodeling .

Mode of Action

this compound mimics the peptide structure of natural MMP substrates and binds to these proteases . This binding prevents the degradation of the basement membrane by these proteases . The inhibitor’s action prevents the migration of endothelial cells needed to form new blood vessels . Selective MMP inhibition by small molecules like this compound utilizes unique modes of action, such as binding to protease secondary binding sites (exosites), allosterically blocking the protease active site, or preventing proMMP activation .

Biochemical Pathways

MMPs are involved in the degradation of almost every component of the ECM . This degradation is crucial for various biological processes, including embryonic development and angiogenesis . When the expression of MMPs is altered, it can lead to the abnormal degradation of the ECM, which is the initial cause of the development of chronic degenerative diseases and vascular complications generated by diabetes . MMPs also have an association with neurodegeneration and cancer progression .

Pharmacokinetics

The most recent generation of MMP inhibitors, including this compound, have desirable selectivities and improved pharmacokinetics, resulting in improved toxicity profiles . .

Result of Action

The inhibition of MMPs by this compound can modulate a number of cellular activities. It has been linked to a wide variety of biological processes, such as cell transformation and carcinogenesis . Over time, MMPs have been evaluated for their role in cancer progression, migration, and metastasis . Accordingly, various MMPs have become attractive therapeutic targets for anticancer drug development .

Action Environment

The action of this compound can be influenced by various environmental factors. It’s important to note that the effectiveness of MMP inhibitors can be influenced by the specific biological context, including the presence of other molecules and the specific characteristics of the disease state .

Biochemical Analysis

Biochemical Properties

MMP Inhibitor V interacts with various enzymes and proteins, primarily those in the MMP family . It acts as a broad-spectrum inhibitor against MMP-2, -3, -8, -9, -12, -13, but not MMP-1 or MMP-7 . The inhibitor binds to the active sites of these enzymes, preventing them from degrading ECM components . This interaction is facilitated by the inhibitor’s hydroxamate group, which binds to the zinc atom in the active site of the MMP enzyme .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. By inhibiting MMP activity, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, by preventing the degradation of ECM components, this compound can modulate cell-cell and cell-ECM interactions, influencing cell differentiation, migration, proliferation, and survival .

Molecular Mechanism

The mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . The inhibitor binds to the active sites of MMPs, preventing them from degrading ECM components . This binding interaction is facilitated by the inhibitor’s hydroxamate group, which chelates the zinc ion in the active site of the MMP enzyme .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, MMP inhibitors can attenuate left ventricular enlargement in pacing-induced models of congestive heart failure .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, in a collagen-induced arthritis model, an MMP-13 inhibitor resulted in a significant and dose-dependent decrease in clinical symptoms and cartilage erosion . No toxic or adverse effects were seen at the dosages tested .

Metabolic Pathways

This compound is involved in the metabolic pathways that regulate ECM turnover and tissue remodeling . It interacts with enzymes such as MMPs and cofactors like zinc ions . By inhibiting MMP activity, this compound can affect metabolic flux and metabolite levels, particularly those related to ECM components .

Transport and Distribution

Mmps, the primary targets of this compound, are associated with the cell surface or bound to the ECM, which prevents them from diffusing away and keeps the MMP under control of the cell .

Subcellular Localization

The subcellular localization of this compound is not well-studied. Mmps, the primary targets of this compound, have been found in various subcellular locations. For instance, MT1-MMP, a member of the MMP family, localizes to the cell surface, cytoplasm, caveolae, Golgi, cytoskeleton, centrosome, and nucleus . The localization of this compound is likely influenced by the localization of its target MMPs.

Preparation Methods

ONO-4817, chemically known as [(2S, 4S)-N-Hydroxy-5-ethoxymethyloxy-2-methyl-4-(4-phenoxybenzoyl)aminopentanamide], is synthesized through a multi-step process. The synthetic route involves the following key steps:

Industrial production methods for ONO-4817 involve optimizing these synthetic routes to ensure scalability, cost-effectiveness, and compliance with regulatory standards. This includes the use of high-yield reactions, efficient purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

ONO-4817 undergoes several types of chemical reactions, primarily involving its interaction with matrix metalloproteinases. The key reactions include:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pH conditions to optimize the reaction efficiency and yield. The major products formed from these reactions are typically the inhibited forms of matrix metalloproteinases, which are less active or inactive.

Scientific Research Applications

Comparison with Similar Compounds

ONO-4817 is unique in its selective inhibition of specific matrix metalloproteinases. Similar compounds include:

ONO-4817 stands out due to its oral bioavailability and selective inhibition profile, making it a valuable tool in both research and therapeutic applications .

Properties

IUPAC Name

N-[(2S,4S)-1-(ethoxymethoxy)-5-(hydroxyamino)-4-methyl-5-oxopentan-2-yl]-4-phenoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O6/c1-3-28-15-29-14-18(13-16(2)21(25)24-27)23-22(26)17-9-11-20(12-10-17)30-19-7-5-4-6-8-19/h4-12,16,18,27H,3,13-15H2,1-2H3,(H,23,26)(H,24,25)/t16-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDWWQELUBWGQGA-WMZOPIPTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCOCC(CC(C)C(=O)NO)NC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOCOC[C@H](C[C@H](C)C(=O)NO)NC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223472-31-9
Record name ONO-4817
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0223472319
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ONO-4817
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RU48RF5PFC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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